molecular formula C2HF5 B3434251 Pentafluoroethane-d1 CAS No. 87458-21-7

Pentafluoroethane-d1

Cat. No.: B3434251
CAS No.: 87458-21-7
M. Wt: 121.03 g/mol
InChI Key: GTLACDSXYULKMZ-MICDWDOJSA-N
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Description

Pentafluoroethane-d1 is a deuterated form of pentafluoroethane, with the chemical formula CF3CDF2. It is a fluorocarbon compound that is used in various scientific and industrial applications. The presence of deuterium (D) instead of hydrogen (H) in its structure makes it particularly useful in certain types of research, especially those involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethane-d1 can be synthesized through the deuteration of pentafluoroethane. This process involves the replacement of a hydrogen atom with a deuterium atom. One common method involves the reaction of pentafluoroethane with deuterium gas (D2) under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The process may include steps such as gas-phase catalysis and purification to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethane-d1 undergoes various types of chemical reactions, including:

    Substitution Reactions: Where one or more fluorine atoms can be replaced by other atoms or groups.

    Addition Reactions: Where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. Reaction conditions can vary widely depending on the desired outcome, but may include elevated temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce more complex fluorocarbon compounds.

Scientific Research Applications

Pentafluoroethane-d1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving isotopic labeling to track chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of fluorinated compounds in biological systems.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: Applied in the production of refrigerants and fire suppression agents due to its stability and non-ozone-depleting properties.

Mechanism of Action

The mechanism of action of pentafluoroethane-d1 involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the deuterium atom acts as a marker, allowing researchers to track the movement and transformation of the compound within a system. This can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

    Pentafluoroethane (CF3CHF2): The non-deuterated form of pentafluoroethane-d1, commonly used as a refrigerant and fire suppression agent.

    Hexafluoroethane (C2F6): Another fluorocarbon compound with similar applications in industry.

    Trifluoroethane (CF3CH3): A fluorinated compound used in various chemical processes.

Uniqueness

This compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. This allows for more precise tracking and analysis of chemical reactions and metabolic pathways compared to its non-deuterated counterparts.

Properties

IUPAC Name

1-deuterio-1,1,2,2,2-pentafluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5/c3-1(4)2(5,6)7/h1H/i1D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLACDSXYULKMZ-MICDWDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881014
Record name Pentafluoroethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87458-21-7
Record name Pentafluoroethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroethane-d1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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